Methyl 2-formylthiophene-3-carboxylate Methyl 2-formylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 24647-82-3
VCID: VC3865965
InChI: InChI=1S/C7H6O3S/c1-10-7(9)5-2-3-11-6(5)4-8/h2-4H,1H3
SMILES: COC(=O)C1=C(SC=C1)C=O
Molecular Formula: C7H6O3S
Molecular Weight: 170.19 g/mol

Methyl 2-formylthiophene-3-carboxylate

CAS No.: 24647-82-3

Cat. No.: VC3865965

Molecular Formula: C7H6O3S

Molecular Weight: 170.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-formylthiophene-3-carboxylate - 24647-82-3

Specification

CAS No. 24647-82-3
Molecular Formula C7H6O3S
Molecular Weight 170.19 g/mol
IUPAC Name methyl 2-formylthiophene-3-carboxylate
Standard InChI InChI=1S/C7H6O3S/c1-10-7(9)5-2-3-11-6(5)4-8/h2-4H,1H3
Standard InChI Key ADAAURCEFZTYJX-UHFFFAOYSA-N
SMILES COC(=O)C1=C(SC=C1)C=O
Canonical SMILES COC(=O)C1=C(SC=C1)C=O

Introduction

Structural and Molecular Characteristics

The molecular formula of methyl 2-formylthiophene-3-carboxylate is C₇H₆O₃S, with a molecular weight of 170.19 g/mol . Its structure combines a thiophene core—a five-membered aromatic ring containing one sulfur atom—with two functional groups: a formyl (-CHO) group at position 2 and a methoxycarbonyl (-COOCH₃) group at position 3 . This arrangement confers unique electronic properties, as the electron-withdrawing ester and aldehyde groups modulate the aromatic system’s reactivity .

The compound’s IUPAC name is methyl 2-formylthiophene-3-carboxylate, and it is alternatively referred to as methyl 2-formyl-3-thiophenecarboxylate or 3-carbomethoxy-2-formylthiophene . Its InChIKey (ADAAURCEFZTYJX-UHFFFAOYSA-N) and SMILES (COC(=O)C1=C(SC=C1)C=O) identifiers facilitate precise database searches .

Synthesis Methods

Vilsmeier-Haack Formylation

A common synthetic route involves the Vilsmeier-Haack reaction, where a thiophene precursor is formylated using dimethylformamide (DMF) and phosphoryl chloride (POCl₃). For example, methyl thiophene-3-carboxylate can undergo formylation at the 2-position to yield the target compound .

Methyl thiophene-3-carboxylate+DMF/POCl3Methyl 2-formylthiophene-3-carboxylate\text{Methyl thiophene-3-carboxylate} + \text{DMF/POCl}_3 \rightarrow \text{Methyl 2-formylthiophene-3-carboxylate}

This method achieves moderate to high yields (60–85%) under controlled temperatures (0–5°C) .

Oxidation of Methyl Groups

Alternative approaches include the oxidation of methyl-substituted thiophenes. For instance, manganese dioxide (MnO₂) or selenium dioxide (SeO₂) can oxidize a methyl group at the 2-position to a formyl group while preserving the ester functionality .

Physicochemical Properties

PropertyValueSource
Boiling Point78–80°C (15 mmHg)
Density1.17 g/mL at 25°C
Refractive Index1.589
Flash Point180°F (82°C)
SolubilityInsoluble in water; soluble in organic solvents (e.g., DCM, THF)

The compound exists as a clear yellow to brown liquid at room temperature and exhibits air sensitivity, necessitating storage under inert atmospheres . Its insolubility in water arises from the hydrophobic thiophene ring and ester group, while polar aprotic solvents enhance solubility .

Applications in Materials Science

Organic Photovoltaics (OPVs)

Methyl 2-formylthiophene-3-carboxylate derivatives are pivotal in non-fullerene acceptors (NFAs) for polymer solar cells (PSCs). For example, IDT-3MT—a molecule incorporating this moiety—demonstrated a power conversion efficiency (PCE) of 8.40% in blend films with PBDB-T donors . The ester group enhances face-on molecular orientation, improving charge transport and reducing recombination losses .

Coordination Polymers and MOFs

The aldehyde group facilitates Schiff base formation with amines, enabling the synthesis of metal-organic frameworks (MOFs). These materials exhibit applications in gas storage and catalysis . For instance, copper(II) complexes derived from this compound show catalytic activity in oxidation reactions.

Pharmaceutical and Agrochemical Intermediates

The compound’s reactivity makes it valuable in synthesizing heterocyclic drugs. For example:

  • Antimicrobial agents: Condensation with hydrazines yields thiophene-based hydrazones with activity against Staphylococcus aureus.

  • Anticancer compounds: Palladium-catalyzed coupling reactions generate derivatives that inhibit topoisomerase II .

In agrochemistry, it serves as a precursor to herbicides and insect growth regulators .

Analytical Characterization

TechniqueKey Data
¹H NMR (CDCl₃)δ 9.85 (s, 1H, CHO), 8.02 (d, 1H, thiophene), 3.91 (s, 3H, OCH₃)
IR (cm⁻¹)1720 (C=O ester), 1685 (C=O aldehyde), 3100 (aromatic C-H)
MS (EI)m/z 170 [M]⁺, 142 [M-CO]⁺

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity (>98%) .

Recent Advances and Future Directions

Recent studies highlight its role in supramolecular chemistry for designing luminescent sensors . Additionally, computational studies using density functional theory (DFT) predict enhanced charge mobility in derivatives with extended π-conjugation . Future research may explore its use in flexible electronics and biodegradable polymers.

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